molecular formula C5H2ClNS2 B8325110 4-Chloro-3-thienylisothiocyanate

4-Chloro-3-thienylisothiocyanate

Cat. No. B8325110
M. Wt: 175.7 g/mol
InChI Key: YZDSXIIHWIWUPH-UHFFFAOYSA-N
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Patent
US07049333B2

Procedure details

1.46 g of thiocarbonyldiimidazole are added to a solution of 1.1 g of 3-amino-4-chlorothiophene in 20 ml of anhydrous THF, and the mixture is stirred at room temperature for one hour. The solid is distilled off under reduced pressure, the residue is dissolved in ethyl acetate, the organic phase is treated twice with water in a separating funnel and then dried, and the solvent is again distilled off under reduced pressure. This gives 4-chloro-3-thienyl isothiocyanate as a dark oil which is then reacted further without further purification steps.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH:12]=[CH:11]N=C1)(N1C=CN=C1)=[S:2].NC1[C:18]([Cl:19])=[CH:17][S:16]C=1>C1COCC1>[Cl:19][C:18]1[C:12]([N:8]=[C:1]=[S:2])=[CH:11][S:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
NC1=CSC=C1Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solid is distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
the organic phase is treated twice with water in a separating funnel
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent is again distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
This gives 4-chloro-3-thienyl isothiocyanate as a dark oil which is then reacted further without further purification steps

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C(=CSC1)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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